molecular formula C10H18N2O3 B7919390 [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid

[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid

Cat. No.: B7919390
M. Wt: 214.26 g/mol
InChI Key: SMUZZZUMGZIUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is a piperidine derivative characterized by an acetylamino-methyl substituent at the 3-position of the piperidine ring and an acetic acid group attached to the nitrogen (N1) (Fig. 1). This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the acetyl group) and hydrogen-bonding capacity (via the carboxylic acid). Its molecular weight is estimated to be ~240 g/mol based on analogous compounds .

Properties

IUPAC Name

2-[3-(acetamidomethyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)11-5-9-3-2-4-12(6-9)7-10(14)15/h9H,2-7H2,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUZZZUMGZIUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Acetylamino-Methyl Group: This step involves the acetylation of an amino group followed by the introduction of a methyl group. Common reagents include acetic anhydride and methyl iodide.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the acetylamino-methyl group.

    Reduction: Reduction reactions can target the carbonyl group in the acetylamino moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acetylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include piperidine N-oxides or carboxylic acids.

    Reduction: Reduced forms of the acetylamino group, such as primary amines.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Drug Development

Research indicates that compounds similar to [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid can act as inhibitors for specific enzymes and receptors, which are crucial in drug metabolism and therapeutic efficacy. For instance:

  • DPP-IV Inhibition : The compound has been studied for its potential to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are significant in treating type 2 diabetes and related metabolic disorders .
  • PRMT5 Interaction : It has been identified as part of a screening process for inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer cell proliferation. Compounds that inhibit PRMT5 can selectively target cancer cells with specific genetic deletions .

Therapeutic Uses

The therapeutic implications of this compound extend to various conditions:

  • Diabetes Management : As a DPP-IV inhibitor, it could be beneficial in managing diabetes by enhancing insulin sensitivity and reducing blood sugar levels .
  • Autoimmune Diseases : The compound's structural analogs have been explored for their potential to modulate immune responses, making them candidates for treating autoimmune diseases such as rheumatoid arthritis .

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme activity and receptor-ligand interactions:

  • PXR Activation Studies : It plays a role in examining the Pregnane X Receptor (PXR), which regulates drug metabolism. Compounds that activate PXR can influence the pharmacokinetics of various drugs, making it essential for understanding drug interactions .

Case Studies

StudyObjectiveFindings
DPP-IV Inhibition Study Evaluate the effectiveness of this compound as a DPP-IV inhibitorDemonstrated significant inhibition of DPP-IV activity in Caco-2 cell extracts, indicating potential for diabetes treatment .
PRMT5 Inhibition Screening Identify inhibitors of PRMT5 using high-throughput screening methodsIdentified several compounds with IC50 values indicating effective inhibition of PRMT5, highlighting the potential use of this compound in cancer therapy .
PXR Activation Analysis Investigate the effects of various compounds on PXR binding and activationFound that modifications to the piperidine structure influenced binding affinity and activity, suggesting pathways for optimizing drug design targeting PXR .

Mechanism of Action

The mechanism of action of [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the piperidine ring can enhance molecular stability and bioavailability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

2-(3-Amino-1-benzylpiperidin-3-yl)acetic Acid
  • Structure: Features a benzyl group at N1 and an amino group at C3.
  • However, the unacetylated amino group may reduce metabolic stability compared to the acetylated analogue .
  • Molecular Weight : 248.32 g/mol .
{3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic Acid
  • Structure : Contains a cyclopropyl ring within the acetylated side chain at C3.
  • Key Differences : The cyclopropyl group introduces steric constraints, possibly altering binding affinity to targets like opioid or chemokine receptors. Molecular weight is ~300 g/mol .
2-(3-Carbamoylpiperidin-1-yl)acetic Acid
  • Structure: Substitutes the acetylamino-methyl group with a carbamoyl (CONH₂) group.
  • Key Differences : The carbamoyl group enhances polarity (logP ~0.5), improving aqueous solubility but reducing membrane permeability. Molecular weight: 186.21 g/mol .

Functional Group Modifications

Prodrug Derivatives: (3-Amino-piperidin-1-yl)-acetic Acid Methyl Ester Dihydrochloride
  • Structure: Methyl ester of the acetic acid group and a free amino group at C3.
  • Key Differences : The ester acts as a prodrug, hydrolyzing in vivo to release the active carboxylic acid. The dihydrochloride salt improves solubility for formulation. Molecular weight: 240.3 g/mol .
Protected Intermediates: [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic Acid
  • Structure: Incorporates a tert-butoxycarbonyl (BOC) protective group on the isopropyl-amino side chain.
  • Key Differences : The BOC group stabilizes the compound during synthesis but requires removal for biological activity. Molecular weight: 300.40 g/mol .

Data Table: Structural and Functional Comparison

Compound Name Substituents (C3/N1) Molecular Weight (g/mol) logP (Estimated) Key Features
[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid Acetylamino-methyl / Acetic acid ~240 1.8 Balanced lipophilicity, metabolic stability
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid Amino / Benzyl + Acetic acid 248.32 2.5 Enhanced BBB penetration
{3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Acetyl-cyclopropyl-amino / Acetic acid ~300 2.2 Steric modulation of binding
2-(3-Carbamoylpiperidin-1-yl)acetic acid Carbamoyl / Acetic acid 186.21 0.5 High solubility, polar
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride Amino / Methyl ester (prodrug) 240.3 1.2 Prodrug, improved oral bioavailability

Biological Activity

The compound [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is a piperidine derivative with a unique structure that suggests potential biological activity. Its molecular configuration includes a piperidine ring, an acetylamino group, and a carboxylic acid moiety, which are known to influence pharmacological effects. This article reviews the biological activity of this compound based on current research findings, including its mechanism of action, pharmacological effects, and potential applications in medicine.

Chemical Structure

The structural formula of this compound can be represented as follows:

C10H16N2O3\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure allows for various interactions within biological systems, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Piperidine derivatives are known to inhibit various enzymes and receptors, leading to diverse biological effects. For instance, they may function as enzyme inhibitors or modulators of neurotransmitter systems, contributing to their therapeutic potential in treating conditions such as diabetes and neurodegenerative diseases.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological activities:

In Vitro Studies

In vitro studies have assessed the potency of this compound against various biological targets. For example:

Target IC50 (µM) Effect
Cholinesterase9.68Inhibition
RORγt (Receptor)Not specifiedInverse agonist activity
Cancer Cell LinesVariesCytotoxicity

These studies highlight the compound's potential as a therapeutic agent in treating neurological disorders and certain cancers .

Case Studies

  • Cholinesterase Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited cholinesterase enzymes, suggesting applications in Alzheimer's disease treatment .
  • Antitumor Activity : In vitro tests on murine leukemia cell lines showed that related compounds exhibited significant antitumor effects, warranting further investigation into their mechanisms and efficacy in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.